molecular formula C13H22O4Sn B14349283 Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate CAS No. 95350-16-6

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate

Katalognummer: B14349283
CAS-Nummer: 95350-16-6
Molekulargewicht: 361.02 g/mol
InChI-Schlüssel: DQLBFDYGUDRSBR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylstannyl group, making it an interesting subject for studies in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate typically involves multiple steps. One common method includes the reaction of prop-2-en-1-yl with 4-oxo-4-[(triethylstannyl)oxy]but-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of the triethylstannyl group with other functional groups .

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The triethylstannyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Prop-2-en-1-yl 4-oxo-4-[(trimethylstannyl)oxy]but-2-enoate
  • Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate
  • Prop-2-en-1-yl 4-oxo-4-[(triphenylstannyl)oxy]but-2-enoate

Uniqueness

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate is unique due to its specific triethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .

Eigenschaften

CAS-Nummer

95350-16-6

Molekularformel

C13H22O4Sn

Molekulargewicht

361.02 g/mol

IUPAC-Name

1-O-prop-2-enyl 4-O-triethylstannyl but-2-enedioate

InChI

InChI=1S/C7H8O4.3C2H5.Sn/c1-2-5-11-7(10)4-3-6(8)9;3*1-2;/h2-4H,1,5H2,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

DQLBFDYGUDRSBR-UHFFFAOYSA-M

Kanonische SMILES

CC[Sn](CC)(CC)OC(=O)C=CC(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.